molecular formula C29H34N2O8 B8246086 (2S,4S)-Fmoc-hyp(bom)-OH

(2S,4S)-Fmoc-hyp(bom)-OH

Cat. No.: B8246086
M. Wt: 538.6 g/mol
InChI Key: PNPSOXBSORMVNH-QPTFRZOZSA-N
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Description

Significance of Protected Amino Acid Derivatives in Peptide Chemistry Research

The synthesis of peptides, which are chains of amino acids linked by peptide bonds, is a cornerstone of biochemical and pharmaceutical research. ekb.eg However, the direct coupling of unprotected amino acids is fraught with challenges, including unwanted side reactions and polymerization. altabioscience.com To overcome these hurdles, chemists employ protecting groups—temporary modifications to reactive functional groups on the amino acid molecules. nih.gov This strategy is essential to ensure that peptide bonds form selectively between the desired amino groups and carboxylic acid groups, leading to high yields and purity of the target peptide. ekb.egaltabioscience.com The use of these protected derivatives is fundamental to both solution-phase and solid-phase peptide synthesis (SPPS), the latter being a widely adopted method for its efficiency and potential for automation. altabioscience.combiosynth.com

Overview of Hydroxyproline (B1673980) and its Stereoisomers in Peptidic Structures

Hydroxyproline (Hyp) is a non-proteinogenic amino acid, meaning it is not directly encoded by the genetic code but is formed through post-translational modification of proline residues. wikipedia.org It is a major component of collagen, where it plays a critical role in the stability of the triple helix structure. wikipedia.org Hydroxyproline possesses two chiral centers, giving rise to four possible stereoisomers. The most common isomer in nature is (2S,4R)-4-hydroxyproline (trans-4-hydroxy-L-proline). wikipedia.orgresearchgate.net However, other isomers, such as (2S,4S)-4-hydroxyproline (cis-4-hydroxy-L-proline), are also found in nature, for instance, in toxic cyclic peptides from certain mushrooms. wikipedia.org The specific stereochemistry of the hydroxyproline residue can significantly influence the conformation and, consequently, the biological activity of a peptide. nih.gov The differentiation of these isomers within a peptide sequence is a key analytical challenge that can be addressed by techniques like tandem mass spectrometry. nih.govacs.org

Rational Design and Role of the Fmoc and Bom Protecting Groups

The compound (2S,4S)-Fmoc-hyp(bom)-OH is distinguished by the strategic placement of two critical protecting groups: the fluorenylmethyloxycarbonyl (Fmoc) group on the α-amino functionality and the benzyloxymethyl (Bom) group on the hydroxyl side chain.

The 9-fluorenylmethoxycarbonyl (Fmoc) group is a base-labile protecting group widely used in organic synthesis, particularly in SPPS. ontosight.aiwikipedia.org Its primary function is to temporarily block the α-amino group of an amino acid, preventing it from reacting with itself or other molecules during the peptide bond formation process. altabioscience.com The Fmoc group is stable under the acidic conditions often used to remove other types of protecting groups, but it can be readily cleaved under mild basic conditions, typically using a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). ontosight.aiwikipedia.org This characteristic makes it a cornerstone of the Fmoc/tBu (tert-butyl) strategy in SPPS, which offers a milder alternative to the older Boc/Bzl (tert-butyloxycarbonyl/benzyl) approach. altabioscience.comnih.gov The removal of the Fmoc group generates a dibenzofulvene byproduct, which can be monitored by UV spectroscopy, allowing for real-time tracking of the deprotection reaction. wikipedia.org

The benzyloxymethyl (Bom) group is employed to protect the hydroxyl group on the side chain of the hydroxyproline residue. In the context of peptide synthesis, reactive side chains of amino acids must also be protected to prevent undesirable side reactions. biosynth.compeptide.com The Bom group is stable during the basic conditions used for Fmoc deprotection, ensuring the integrity of the hydroxyl group throughout the peptide chain elongation process. This stability is crucial for maintaining the desired structure and functionality of the final peptide. The Bom group is typically removed under different, often acidic, conditions at the end of the synthesis. peptide.com

The combination of Fmoc and Bom protecting groups in this compound exemplifies the principle of "orthogonality" in chemical synthesis. nih.govpeptide.com Orthogonal protecting groups are sets of groups that can be removed under distinct chemical conditions without affecting each other. biosynth.comcore.ac.uk In this case, the Fmoc group is removed by a base, while the Bom group is stable to this treatment. This orthogonality allows for the selective deprotection of the α-amino group for peptide bond formation, while the hydroxyl side chain remains protected. This strategy provides chemists with precise control over the synthetic process, enabling the construction of complex peptides with high fidelity. nih.gov The use of such orthogonally protected building blocks is essential for synthesizing modified peptides, such as cyclic or branched peptides. sigmaaldrich.com

Scope and Academic Research Focus of this compound Studies

Research involving this compound is primarily centered on its application as a specialized building block in the synthesis of peptides with unique structural and functional properties. Academic studies often focus on incorporating this specific stereoisomer of hydroxyproline to investigate its impact on peptide conformation, stability, and biological activity. nih.gov Furthermore, this compound is utilized in the synthesis of complex natural products and peptidomimetics. A notable area of research is its use as a non-cleavable linker in the development of antibody-drug conjugates (ADCs) and as a component in proteolysis-targeting chimeras (PROTACs), which are emerging therapeutic modalities. chemsrc.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S,4S)-2-(9H-fluoren-9-ylmethoxycarbonyl)-4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethylcarbamoyloxy]cyclopentane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H34N2O8/c1-29(2,3)39-28(36)31-13-12-30-27(35)38-17-14-22(25(32)33)23(15-17)26(34)37-16-24-20-10-6-4-8-18(20)19-9-5-7-11-21(19)24/h4-11,17,22-24H,12-16H2,1-3H3,(H,30,35)(H,31,36)(H,32,33)/t17-,22-,23?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNPSOXBSORMVNH-QPTFRZOZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCNC(=O)OC1CC(C(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NCCNC(=O)O[C@H]1C[C@@H](C(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H34N2O8
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

538.6 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2s,4s Fmoc Hyp Bom Oh

Historical Development of Synthetic Routes to Hydroxyproline (B1673980) Derivatives

Hydroxyproline was first isolated from hydrolyzed gelatin in 1902 by Hermann Emil Fischer. wikipedia.org A few years later, in 1905, Hermann Leuchs accomplished the first synthesis of a racemic mixture of 4-hydroxyproline (B1632879). wikipedia.org These initial discoveries laid the groundwork for future investigations into the synthesis and function of this unique imino acid. Hydroxyproline is now recognized as a critical component of collagen, where it is formed via the post-translational modification of proline residues by the enzyme prolyl 4-hydroxylase. wikipedia.orgresearchgate.net

The development of synthetic routes to hydroxyproline derivatives has been driven by their importance as chiral building blocks for pharmaceuticals and as tools in biochemical research. nih.govnih.gov Early synthetic work focused on establishing the stereochemistry and basic reactivity of the molecule. The advent of modern organic synthesis, particularly in the field of peptide chemistry, necessitated the development of sophisticated protecting group strategies. altabioscience.com These strategies are crucial for selectively masking the reactive amino and hydroxyl groups, allowing for the controlled formation of peptide bonds and the introduction of other modifications. altabioscience.com Over the decades, a vast array of protecting groups has been developed and applied to hydroxyproline, enabling the synthesis of a diverse range of derivatives for applications in medicinal chemistry and materials science. rsc.org

Sequential Protection Strategies for (2S,4S)-Fmoc-hyp(bom)-OH

The synthesis of this compound requires a carefully planned sequence of protection steps to differentiate the nucleophilic centers of the starting hydroxyproline molecule. The strategy involves first protecting the C4 hydroxyl group, followed by the protection of the α-amino group. This order is critical to prevent unwanted side reactions and to ensure the final product has the correct protecting groups at the desired positions for subsequent use in peptide synthesis.

The first step in the sequence is the protection of the hydroxyl group on the pyrrolidine (B122466) ring with a Benzyloxymethyl (Bom) group. The Bom group is an acetal (B89532) that serves as a robust protecting group for alcohols. bachem.com It is generally stable under basic conditions but can be cleaved under acidic conditions or through hydrogenolysis. youtube.comuchicago.edu

The introduction of the Bom group is typically achieved by reacting the starting hydroxyproline derivative with benzyl (B1604629) chloromethyl ether (BOM-Cl) in the presence of a non-nucleophilic base. nbinno.comutsouthwestern.edu The base, often a sterically hindered amine like diisopropylethylamine (DIPEA), deprotonates the hydroxyl group, forming an alkoxide that then acts as a nucleophile, attacking the electrophilic chloromethyl carbon of BOM-Cl to form the ether linkage.

Mechanism of Bom Protection:

Deprotonation: The base removes the acidic proton from the hydroxyl group of hydroxyproline.

Nucleophilic Attack: The resulting alkoxide attacks the benzyl chloromethyl ether.

Displacement: The chloride ion is displaced, forming the benzyloxymethyl ether and the protonated base.

This protection step effectively masks the hydroxyl group, preventing it from interfering with the subsequent reaction at the α-amino group.

Once the hydroxyl group is protected, the α-amino group is protected with the fluorenylmethyloxycarbonyl (Fmoc) group. The Fmoc group is a cornerstone of modern solid-phase peptide synthesis due to its stability under acidic conditions and its facile removal with a mild base, typically a solution of piperidine (B6355638) in an organic solvent. altabioscience.comwikipedia.org This orthogonality allows for the selective deprotection of the N-terminus during peptide synthesis without disturbing acid-labile side-chain protecting groups or the linkage of the peptide to the resin. altabioscience.comnih.gov

The Fmoc group is introduced by reacting the Bom-protected hydroxyproline with an activated Fmoc reagent. Common reagents for this purpose include 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) or 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). wikipedia.orgacs.orgnih.gov The reaction is typically carried out in a mixed aqueous-organic solvent system, such as aqueous dioxane or acetone, with a weak base like sodium bicarbonate to neutralize the acid generated during the reaction. wikipedia.orgnih.gov The amino group acts as a nucleophile, attacking the carbonyl carbon of the Fmoc reagent to form a stable carbamate (B1207046) linkage.

Key Reagents and Reaction Conditions in Laboratory Synthesis

The laboratory synthesis of this compound involves a specific set of reagents and carefully controlled conditions to ensure a successful outcome. The following table summarizes the typical components and parameters for the two main protection steps.

Step Reaction Key Reagents Solvents Typical Conditions
1 O-Benzyloxymethylation(2S,4S)-Hydroxyproline derivative, Benzyl chloromethyl ether (BOM-Cl), Diisopropylethylamine (DIPEA)Dichloromethane (DCM), N,N-Dimethylformamide (DMF)Inert atmosphere (e.g., Argon or Nitrogen), Cooled temperatures (e.g., 0 °C to room temperature)
2 N-Fmoc ProtectionO-Bom-hydroxyproline, 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), Sodium Bicarbonate (NaHCO₃)1,4-Dioxane/Water, Acetone/WaterRoom temperature, Stirring for several hours (e.g., 20 hours) nih.gov

Successful synthesis requires anhydrous solvents for the Bom protection step to prevent hydrolysis of the BOM-Cl reagent. For the Fmoc protection step, the pH must be controlled to ensure the amino group is sufficiently nucleophilic without promoting hydrolysis of the Fmoc-OSu reagent. scienceopen.com Following each step, purification, often by flash column chromatography, is necessary to isolate the desired product from byproducts and unreacted starting materials.

Optimization of Synthetic Pathways for Improved Yield and Purity

Several factors can be adjusted to optimize the synthetic pathway:

Reagent Stoichiometry: The molar ratios of the hydroxyproline substrate, protecting group reagents (BOM-Cl, Fmoc-OSu), and bases are fine-tuned. For instance, using a slight excess of the protecting group reagent can drive the reaction to completion, but a large excess can complicate purification.

Choice of Base and Solvent: The selection of the base and solvent system can significantly impact reaction rates and side product formation. For example, in the Fmoc protection step, different bases or solvent mixtures might be tested to improve solubility and reaction kinetics. researchgate.net In some cases, sterically hindered non-nucleophilic bases like 2,4,6-collidine are preferred over DIPEA to minimize potential side reactions like racemization. chempep.com

Reaction Temperature and Time: Adjusting the temperature can influence the reaction rate and selectivity. Lowering the temperature can sometimes reduce the formation of undesired byproducts. nih.gov Reaction times are monitored using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the reaction proceeds to completion without significant product degradation.

Purification Methods: The efficiency of the purification process is a key component of optimization. This may involve exploring different solvent systems for chromatography or evaluating alternative methods like crystallization to obtain the final product with the required purity.

A systematic approach, such as a Design of Experiments (DoE), can be employed to efficiently explore the effects of multiple variables simultaneously, leading to a robust and high-yielding synthetic protocol. nih.gov

Advanced Approaches in Stereoselective Synthesis of Hydroxyproline Analogues

The synthesis of this compound relies on a chiral pool approach, starting from a naturally occurring, enantiomerically pure hydroxyproline. However, the broader field of proline and hydroxyproline chemistry has seen the development of advanced methods for the de novo stereoselective synthesis of various analogues. These methods offer access to a wider range of structures with different substitution patterns and stereochemistries, which are valuable for probing biological systems and developing new therapeutics. acs.orgbiorxiv.org

Key advanced approaches include:

Asymmetric Organocatalysis: Proline and its derivatives, including hydroxyproline, are themselves powerful organocatalysts. rsc.org This has inspired the development of catalytic asymmetric reactions to synthesize substituted pyrrolidine rings. For example, asymmetric aldol (B89426) or Michael reactions can be used to construct the pyrrolidine skeleton with high stereocontrol.

Enzymatic and Whole-Cell Bioconversion: Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. nih.gov Specific enzymes, such as proline hydroxylases and epimerases, can be used to introduce hydroxyl groups or invert stereocenters with remarkable precision. researchgate.net Metabolic engineering of microorganisms like E. coli has enabled the production of trans-4-hydroxy-L-proline from simple carbon sources like glucose. nih.gov

Metal-Catalyzed Cyclization Reactions: Transition metal-catalyzed reactions, such as intramolecular cyclizations of appropriately functionalized precursors, provide powerful routes to the pyrrolidine ring system. These methods can often be rendered stereoselective through the use of chiral ligands.

Synthesis from Other Chiral Precursors: Stereochemically defined hydroxyproline analogues can be synthesized from other readily available chiral molecules, such as amino acids or carbohydrates, through a series of stereocontrolled transformations.

These advanced strategies expand the chemical space around the hydroxyproline scaffold, enabling the creation of novel building blocks for drug discovery and chemical biology. biorxiv.org

Chemical Reactivity and Mechanistic Studies of 2s,4s Fmoc Hyp Bom Oh

Deprotection Reactions of Fmoc and Bom Groups

The selective removal of the Fmoc and Bom protecting groups is a cornerstone of the synthetic utility of (2S,4S)-Fmoc-hyp(bom)-OH, enabling the sequential construction of peptide chains.

The 9-fluorenylmethoxycarbonyl (Fmoc) group is a widely used protecting group for the α-amino function in solid-phase peptide synthesis (SPPS) due to its stability under acidic conditions and its facile removal with a mild base. nih.govslideshare.net The deprotection proceeds via a β-elimination (E1cB) mechanism. rsc.org The process is initiated by the abstraction of the acidic proton at the C9 position of the fluorene (B118485) ring by a base. nih.gov This is the rate-determining step of the reaction. rsc.org

The resulting carbanion is stabilized by the aromatic system, and this is followed by the elimination of the relatively stable dibenzofulvene (DBF) molecule and the release of the free amine as a carbamate (B1207046), which then decarboxylates. nih.gov

Common bases for Fmoc deprotection include:

Piperidine (B6355638): A 20% solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF) is the most common reagent for Fmoc removal. nih.gov Piperidine, a secondary amine, acts as both the base to initiate the elimination and as a nucleophile to trap the liberated dibenzofulvene, preventing its polymerization or reaction with the newly deprotected amine. nih.gov

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): DBU is a much stronger, non-nucleophilic base that can effect Fmoc deprotection much more rapidly than piperidine. nih.govpeptide.com Due to its non-nucleophilic nature, DBU itself does not react with the dibenzofulvene byproduct. rsc.orgpeptide.com Therefore, a nucleophilic scavenger, such as piperidine, is often added in small amounts to trap the reactive DBF. peptide.com The use of DBU can be advantageous when Fmoc removal is slow or incomplete, potentially increasing the yield of the desired peptide. peptide.com However, DBU should be used with caution as it can promote side reactions like aspartimide formation when aspartic acid residues are present in the peptide chain. peptide.com

The efficiency of Fmoc deprotection can be influenced by factors such as steric hindrance around the N-terminus and the potential for peptide aggregation. In cases of "difficult sequences," stronger base systems like DBU may be required to ensure complete deprotection. peptide.com

Comparison of Common Fmoc Deprotection Reagents
ReagentTypical ConcentrationMechanismRelative SpeedAdvantagesDisadvantages
Piperidine20% in DMFBase-catalyzed β-elimination (E1cB); acts as base and nucleophilic scavengerStandardWell-established, reliable, scavenges dibenzofulveneCan be slow for difficult sequences
DBU2% in DMF (often with a scavenger)Base-catalyzed β-elimination (E1cB); non-nucleophilic baseVery FastEffective for rapid and difficult deprotections peptide.comDoes not scavenge dibenzofulvene, can catalyze side reactions like aspartimide formation peptide.com

The benzyloxymethyl (Bom) group is employed to protect the hydroxyl function of the hydroxyproline (B1673980) residue. The Bom group is an acetal-type protecting group and is cleaved under acidic conditions. While the literature reviewed does not provide a specific, detailed mechanism for the deprotection of the Bom group from this compound, the general mechanism for the acid-catalyzed cleavage of benzyl (B1604629) ethers and acetals is well-established.

The deprotection is typically achieved using strong acids such as hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA). The reaction is initiated by the protonation of the ether oxygen of the Bom group. This is followed by the cleavage of the carbon-oxygen bond, leading to the formation of a stabilized benzylic carbocation and the free hydroxyl group on the hydroxyproline residue. The benzylic carbocation is then trapped by nucleophiles present in the cleavage cocktail. The use of strong acids for Bom group removal means it is typically performed at the final stage of peptide synthesis, concurrently with the cleavage of the peptide from the resin and the removal of other acid-labile side-chain protecting groups.

The combination of the base-labile Fmoc group and the acid-labile Bom group in this compound is an excellent example of an orthogonal protection strategy in peptide synthesis. nih.govnih.gov Orthogonality in this context means that each protecting group can be removed selectively in the presence of the other by using different chemical conditions, without affecting the other protecting group or the peptide backbone. nih.gov

This orthogonality is crucial for the stepwise synthesis of peptides. biosynth.com The Fmoc group is removed at each cycle of amino acid addition using a base (like piperidine), leaving the Bom group and other acid-labile side-chain protecting groups intact. slideshare.net This allows for the elongation of the peptide chain from the N-terminus. Once the entire peptide sequence has been assembled, a final deprotection step using a strong acid (like trifluoroacetic acid, TFA) is employed to simultaneously cleave the peptide from the solid support and remove the Bom group from the hydroxyproline residue, along with other acid-labile side-chain protecting groups. slideshare.netpeptide.com This strategy allows for the synthesis of complex peptides with multiple functional groups. nih.gov

Peptide Bond Formation Mechanisms Involving the Carboxylic Acid Moiety

The formation of a peptide bond is a condensation reaction between the carboxylic acid group of one amino acid and the amino group of another. youtube.com In peptide synthesis, this reaction is not spontaneous and requires the activation of the carboxylic acid group to make it more susceptible to nucleophilic attack by the amino group. creative-peptides.comkhanacademy.org

A variety of coupling reagents have been developed to facilitate efficient peptide bond formation. These reagents activate the carboxylic acid of this compound, converting it into a more reactive species.

Carbodiimides (e.g., DIC): Diisopropylcarbodiimide (DIC) is a commonly used coupling reagent that reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. peptide.comresearchgate.net This intermediate can then be attacked by the amino group of the incoming amino acid to form the peptide bond. peptide.com However, the O-acylisourea intermediate is prone to racemization and can undergo intramolecular rearrangement to form an unreactive N-acylurea. researchgate.net To mitigate these side reactions, an additive like 1-hydroxybenzotriazole (B26582) (HOBt) is almost always used in conjunction with DIC. peptide.comresearchgate.net HOBt reacts with the O-acylisourea to form an active ester (OBt ester), which is more stable and less prone to racemization. researchgate.net

Phosphonium (B103445) Salts (e.g., PyBroP): Bromotripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBroP) is a phosphonium-based coupling reagent. It reacts with the carboxylic acid to form a phosphonium active ester, which is highly reactive towards the amino group. PyBroP is particularly effective for coupling sterically hindered amino acids. nih.gov

Uronium/Aminium Salts (e.g., HBTU): O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) is a widely used uronium-based coupling reagent. peptide.com In the presence of a base, such as N,N-diisopropylethylamine (DIPEA), HBTU reacts with the carboxylic acid to form an HOBt active ester in situ. creative-peptides.com These reagents are known for their high coupling efficiency and rapid reaction times. peptide.com

Overview of Common Coupling Reagents
Reagent ClassExampleMechanism of ActionKey Features
CarbodiimidesDICForms a reactive O-acylisourea intermediate, often converted to an active ester with an additive like HOBt. peptide.comresearchgate.netCost-effective; requires an additive to suppress racemization. researchgate.net
Phosphonium SaltsPyBroPForms a highly reactive phosphonium active ester. nih.govEffective for sterically hindered couplings. nih.gov
Uronium/Aminium SaltsHBTUForms an HOBt active ester in situ in the presence of a base. creative-peptides.comHigh efficiency, rapid reactions, and good suppression of racemization. peptide.com

A significant challenge in peptide synthesis is the suppression of racemization at the α-carbon of the activated amino acid. peptide.comhighfine.com Racemization can occur via two main pathways: direct enolization or, more commonly, through the formation of a 5(4H)-oxazolone intermediate. highfine.comnih.gov The formation of the oxazolone (B7731731) is particularly problematic as the proton at the α-carbon becomes highly acidic and can be easily abstracted by a base, leading to a loss of stereochemical integrity. globalresearchonline.net

The use of additives like HOBt is a key strategy to minimize racemization. researchgate.netpeptide.com When a carbodiimide (B86325) such as DIC is used, it activates the carboxylic acid to form the O-acylisourea. In the absence of HOBt, this intermediate can cyclize to form the oxazolone. However, in the presence of HOBt, the O-acylisourea is rapidly trapped to form the HOBt active ester. researchgate.net This active ester is more reactive towards the desired aminolysis reaction than it is towards oxazolone formation, thus preserving the stereochemistry of the amino acid. creative-peptides.com

Uronium and phosphonium reagents like HBTU and PyBOP were developed to generate these active esters in situ, offering a more controlled and efficient coupling process with minimal racemization. researchgate.net The choice of base can also influence the extent of racemization, with sterically hindered bases generally being preferred. highfine.com The efficiency of the coupling reaction is dependent on the reactivity of the activated species and the absence of side reactions. The formation of stable, highly reactive intermediates that are readily aminolyzed is key to achieving high yields in peptide synthesis. creative-peptides.com

Side Reactions and Their Mitigation Strategies in Peptide Synthesis

The iterative nature of SPPS, involving repeated cycles of deprotection and coupling, exposes the growing peptide chain to basic and activating reagents, creating opportunities for undesirable chemical transformations. Understanding the mechanisms of these side reactions is critical for developing effective mitigation strategies. Key side reactions include aspartimide formation, diketopiperazine formation, and racemization.

Aspartimide Formation

Aspartimide formation is a significant side reaction specific to peptide sequences containing aspartic acid (Asp). nih.goviris-biotech.de It is catalyzed by both the basic conditions of Fmoc deprotection (typically using piperidine) and the acidic conditions used for final cleavage from the resin. iris-biotech.depeptide.com The reaction is initiated by the nucleophilic attack of the backbone amide nitrogen on the side-chain carbonyl of the aspartyl residue, forming a five-membered succinimide (B58015) ring known as an aspartimide. peptide.com

This cyclic intermediate is unstable and can undergo nucleophilic attack by piperidine or water. This process can lead to a mixture of products, including the desired α-aspartyl peptide, the isomeric β-aspartyl peptide, and epimerized versions of both, which are often difficult to separate from the target peptide. iris-biotech.desigmaaldrich.com

Strategies to suppress this side reaction focus on modifying the deprotection conditions or using more sterically hindered side-chain protecting groups for aspartic acid. nih.govresearchgate.net Adding an acidic additive like hydroxybenzotriazole (B1436442) (HOBt) to the piperidine deprotection solution can reduce the rate of aspartimide formation. peptide.comnih.govresearchgate.net Alternatively, using a weaker base, such as piperazine (B1678402), can also be effective. nih.govresearchgate.net

Diketopiperazine (DKP) Formation

Diketopiperazine (DKP) formation is a notorious side reaction that primarily occurs at the dipeptide stage of SPPS, leading to the cleavage of the dipeptide from the resin and termination of the chain. iris-biotech.de The mechanism involves an intramolecular nucleophilic attack of the N-terminal amino group of the second residue on the ester linkage anchoring the C-terminal residue to the solid support. This results in the formation of a stable six-membered cyclic dipeptide (a diketopiperazine) and its release from the resin. iris-biotech.de

This reaction is particularly prevalent for sequences containing proline or its derivatives, such as hydroxyproline, at the C-terminus or the second position. iris-biotech.denih.govnih.gov The unique cyclic structure of proline favors a cis-amide bond, which pre-organizes the peptide backbone into a conformation that facilitates this intramolecular cyclization. nih.gov Studies have shown that peptide intermediates with a penultimate proline are especially unstable and prone to DKP formation. nih.govdigitellinc.com

Table 1: Mitigation Strategies for Diketopiperazine (DKP) Formation
StrategyDescriptionPrimary Application/Notes
Use of Sterically Hindered ResinsEmploying resins like 2-chlorotrityl chloride (2-CTC) resin increases the steric bulk around the ester linkage, hindering the intramolecular attack.Highly effective when the C-terminal residue is Pro or another high-risk amino acid.
Dipeptide CouplingSynthesizing the first two amino acids as a dipeptide unit in solution and then coupling it to the resin bypasses the vulnerable dipeptide-resin stage. nih.govLimited by the commercial availability of the required dipeptide.
Modified Deprotection ReagentsUsing alternative, milder deprotection cocktails (e.g., 2% DBU/5% piperazine in NMP) can reduce the propensity for DKP formation compared to standard 20% piperidine/DMF.Useful for particularly sensitive sequences.
Immediate CouplingMinimizing the time the deprotected N-terminal amine of the second residue is free before the next coupling step can reduce the opportunity for cyclization.Requires efficient and rapid coupling protocols.

Racemization, or the loss of stereochemical integrity at the α-carbon of an amino acid, is a critical side reaction that can occur during the activation and coupling steps of peptide synthesis. gyrosproteintechnologies.com It is particularly problematic for all amino acids except for the non-chiral glycine (B1666218) and proline, where the cyclic side chain restricts the pathways leading to racemization. The most common mechanism involves the formation of a 5(4H)-oxazolone intermediate. During carboxyl group activation, the α-proton becomes acidic and can be abstracted by a base, leading to the formation of the planar, achiral oxazolone, which upon nucleophilic attack can yield both L- and D-isomers of the amino acid residue. nih.gov

The extent of racemization is influenced by several factors, including the nature of the amino acid, the coupling reagents, the type and concentration of the base used, and the reaction temperature. nih.gov Amino acids such as cysteine and histidine are particularly susceptible to racemization. nih.govresearchgate.net

Effective control of racemization is paramount for the synthesis of biologically active peptides. Strategies are centered on minimizing the formation and lifetime of the oxazolone intermediate.

Table 2: Strategies for Racemization Control
FactorMitigation StrategyMechanism/Rationale
Coupling Reagents & Additives Use of additives like HOBt, HOAt, or Oxyma Pure in conjunction with carbodiimides (e.g., DIC). peptide.combachem.comThese additives form active esters that are more reactive towards the amine nucleophile but less prone to cyclize into an oxazolone, thus suppressing racemization. peptide.com
Base Selection Employing sterically hindered, weaker bases like N,N-diisopropylethylamine (DIPEA) or collidine in minimal necessary amounts. nih.govbachem.comReduces the abstraction of the α-proton. Stronger bases like N-methylmorpholine (NMM) can increase racemization risk. bachem.com
Temperature Control Performing coupling reactions at lower temperatures (e.g., 0°C or room temperature), especially for sensitive residues.Reduces the rate of both oxazolone formation and proton abstraction. Lowering coupling temperatures has been shown to limit racemization for His and Cys. nih.govresearchgate.net
Pre-activation Time Minimizing the time between the activation of the amino acid and its addition to the resin-bound peptide.Reduces the time the activated species exists in solution, limiting the opportunity for oxazolone formation and subsequent racemization.

Applications in Advanced Peptide Chemistry and Bioconjugation Research

Utilization in Solid-Phase Peptide Synthesis (SPPS) Methodologies

Solid-phase peptide synthesis (SPPS) is the cornerstone of modern peptide chemistry, enabling the efficient and stepwise assembly of amino acids into a desired peptide sequence on a solid support. nih.govwpmucdn.comuci.edupeptide.com The use of Fmoc-protected amino acids is a predominant strategy in SPPS due to the mild, base-labile deprotection conditions of the Fmoc group, which are compatible with a wide range of sensitive amino acid side chains. nih.gov (2S,4S)-Fmoc-hyp(bom)-OH is well-suited for incorporation into peptide chains using standard SPPS protocols. The Fmoc group provides temporary protection of the α-amino group, while the Bom group offers robust protection for the 4-hydroxyl group, which is stable to the piperidine (B6355638) treatment used for Fmoc removal.

Collagen, the most abundant protein in mammals, is characterized by its unique triple-helical structure, which is rich in proline and hydroxyproline (B1673980) residues. researchgate.netwikipedia.org Collagen mimetic peptides (CMPs) are synthetic peptides designed to mimic the structure and function of natural collagen and are valuable tools for studying collagen biology and developing new biomaterials. researchgate.netnih.govrsc.orgresearchgate.net The incorporation of hydroxyproline and its derivatives is crucial for the stability of the collagen triple helix. While the naturally abundant isomer is (2S,4R)-hydroxyproline, the incorporation of the (2S,4S) isomer, also known as cis-4-hydroxyproline, can be used to probe the structural requirements of the collagen triple helix and to create CMPs with altered or novel properties. researchgate.net The use of this compound in SPPS allows for the site-specific introduction of this stereoisomer into a CMP sequence, enabling detailed studies on how cis-4-hydroxyproline affects triple helix stability and folding.

The conformation of a peptide is intimately linked to its biological function. The rigid pyrrolidine (B122466) ring of proline and its derivatives significantly influences the peptide backbone conformation. nih.govmdpi.commcmaster.ca The stereochemistry at the C4 position of hydroxyproline has a profound effect on the pucker of the pyrrolidine ring and the cis-trans isomerization of the preceding peptide bond. nih.gov By incorporating (2S,4S)-hydroxyproline using this compound, researchers can systematically study how this specific stereoisomer impacts the secondary and tertiary structure of peptides. mdpi.commcmaster.ca These studies are essential for understanding protein folding, molecular recognition, and for the rational design of peptidomimetics with defined three-dimensional structures and biological activities.

Proline editing is a powerful technique for the post-synthetic modification of peptides on the solid support. nih.govacs.orgumn.edusci-hub.se This strategy involves incorporating a hydroxyproline residue into a peptide sequence during SPPS, followed by the selective chemical modification of the hydroxyl group. nih.govacs.org While this technique has been extensively demonstrated with the (2S,4R)-hydroxyproline isomer, the same principles can be applied using this compound. After incorporation into the peptide chain and subsequent removal of the Bom protecting group, the exposed hydroxyl group of the (2S,4S)-hydroxyproline residue can be chemically altered to introduce a wide variety of functional groups with defined stereochemistry. nih.govacs.org This allows for the creation of diverse peptide libraries with novel functionalities for applications in drug discovery and chemical biology.

Role in Antibody-Drug Conjugate (ADC) Linker Design and Synthesis

Antibody-drug conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug. medchemexpress.comnih.govlcms.czadcreview.comimrpress.com The linker that connects the antibody to the drug is a critical component of an ADC, influencing its stability, pharmacokinetics, and efficacy. medchemexpress.comnih.gov Linkers can be broadly classified as cleavable or non-cleavable. medchemexpress.com

Feature of Non-Cleavable LinkersRationale for Using this compound
Increased Plasma Stability The robust nature of the bonds in a non-cleavable linker minimizes premature drug release in circulation. The hydroxyproline core provides a stable backbone for the linker.
Controlled Drug Release Drug release is dependent on the lysosomal degradation of the antibody, ensuring targeted delivery to cancer cells.
Improved Therapeutic Index Enhanced stability can lead to reduced off-target toxicity and an improved safety profile.

Application in Proteolysis-Targeting Chimera (PROTAC) Technology

Proteolysis-targeting chimeras (PROTACs) are innovative therapeutic modalities that harness the cell's own protein degradation machinery to eliminate disease-causing proteins. nih.govnih.govunime.itnih.govarxiv.orgexplorationpub.com A PROTAC is a heterobifunctional molecule consisting of a ligand that binds to a target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. nih.govnih.gov The linker is a crucial element in PROTAC design, as its length, composition, and rigidity determine the formation and stability of the ternary complex between the target protein, the PROTAC, and the E3 ligase, which is essential for efficient protein degradation. nih.govnih.govexplorationpub.com

Component of PROTACRole of this compound
Linker Provides a scaffold for connecting the target protein ligand and the E3 ligase ligand.
E3 Ligase Ligand Hydroxyproline is a key recognition element for the VHL E3 ligase.
Ternary Complex Formation The structure and rigidity of the linker influence the geometry and stability of the ternary complex required for ubiquitination.

Integration into Peptide-Oligonucleotide Conjugates

Peptide-oligonucleotide conjugates (POCs) are hybrid molecules that merge the biological targeting and cell-penetrating capabilities of peptides with the genetic information-carrying and recognition properties of oligonucleotides. The hydroxyproline scaffold, introduced via this compound, serves as a versatile linker or structural element within these conjugates.

The use of hydroxyproline in linkers has been explored to connect peptides to peptide nucleic acids (PNAs), a class of synthetic DNA mimics. The stereochemistry of the hydroxyproline, such as that in the (2S,4S) configuration, is critical for defining the linker's shape and flexibility, which in turn affects the hybridization properties of the PNA portion.

Contributions to the Synthesis of Complex Peptidomimetics and Cyclic Peptides

The incorporation of this compound is a valuable strategy in the synthesis of peptidomimetics and cyclic peptides, molecules designed to mimic or improve upon the properties of natural peptides. The rigid five-membered ring of hydroxyproline introduces a "kink" or specific turn in the peptide backbone, which is a powerful tool for controlling molecular conformation.

In the synthesis of cyclic peptides, hydroxyproline derivatives are used to induce specific secondary structures, such as β-turns. This pre-organization of the linear precursor can facilitate the often challenging cyclization step, leading to higher yields and cleaner reactions. The defined stereochemistry of (2S,4S)-hydroxyproline is essential for achieving the desired conformational bias.

Furthermore, the hydroxyl group, once deprotected, serves as a handle for further chemical modification. This allows for the creation of more complex peptidomimetics, such as stapled peptides, where a synthetic brace is used to lock the peptide into a specific, often helical, conformation. While hydrocarbon staples are common, linkages involving modified amino acid side chains like hydroxyproline are also explored to create novel topologies. The Bom group offers a convenient protection strategy that is compatible with the synthesis of these intricate architectures.

Research into collagen-mimetic peptides frequently utilizes hydroxyproline derivatives to stabilize the characteristic triple helix structure. The stereochemistry and hydroxylation pattern are crucial for helix stability, making building blocks like this compound indispensable for creating synthetic collagen models for biomaterial and biomedical applications.

Table 2: Influence of (2S,4S)-Hydroxyproline on Peptide Structure

Application Area Structural Contribution Resulting Property
Cyclic Peptides Induces β-turns and constrains backbone flexibility. Facilitates cyclization and stabilizes bioactive conformation.
Peptidomimetics Serves as a scaffold for introducing non-natural modifications. Enhances proteolytic stability and receptor binding affinity.
Collagen Models Stabilizes the polyproline II helix and the triple helical structure. Creates stable, synthetic collagen for biomaterials research.

Conformational Analysis and Structural Impact of 2s,4s Hydroxyproline in Peptides

Influence of (2S,4S) Stereochemistry on Pyrrolidine (B122466) Ring Pucker

The five-membered pyrrolidine ring of proline and its derivatives is not planar and exists in two major puckered conformations: Cγ-exo (up-puckering) and Cγ-endo (down-puckering). nih.gov The stereochemistry of substituents at the C4 position profoundly influences this preference.

The (2S,4S) stereochemistry of hyp, where the hydroxyl group is on the same face of the ring as the carboxyl group (cis), enforces a strong preference for the Cγ-endo pucker. nih.gov This is a consequence of the gauche effect, where an electronegative substituent at the Cγ position favors the pseudo-axial position to maximize orbital overlap. nih.gov In (2S,4S)-hydroxyproline, this stereoelectronic preference places the hydroxyl group in an axial orientation in the Cγ-endo conformation. nih.gov This contrasts with proline itself, which has a slight preference for the Cγ-endo pucker, and (2S,4R)-hydroxyproline (Hyp), which strongly prefers the Cγ-exo pucker due to the same gauche effect. nih.govnih.gov

Amino Acid ResiduePreferred Pyrrolidine Pucker
(2S)-Proline (Pro)Cγ-endo (slight preference)
(2S,4R)-Hydroxyproline (Hyp)Cγ-exo (strong preference)
(2S,4S)-Hydroxyproline (hyp)Cγ-endo (strong preference)

Stereoelectronic Effects and n→π Interactions in Peptide Conformation*

Stereoelectronic effects, arising from the specific spatial arrangement of orbitals, play a crucial role in the conformational behavior of peptides containing (2S,4S)-hydroxyproline. The Cγ-endo pucker induced by the 4S-hydroxyl group has significant downstream consequences for the peptide backbone. nih.gov

One of the most important consequences is the modulation of an n→π* interaction. This interaction involves the donation of electron density from the lone pair (n) of one oxygen atom (Oi-1) to the antibonding orbital (π*) of the subsequent carbonyl carbon (C'i). nih.govnih.gov This interaction is maximized in the Cγ-exo pucker, which preorganizes the peptide backbone for a trans-amide bond and stabilizes polyproline II (PPII) helices. nih.govnih.gov

In (2S,4S)-hydroxyproline, the enforced Cγ-endo pucker obviates this n→π* interaction. nih.gov However, a different intramolecular interaction arises: a transannular hydrogen bond can form between the 4S-hydroxyl group and the residue's own carbonyl oxygen. nih.gov This hydrogen bond distorts the main-chain torsion angles that typically accompany a Cγ-endo pucker. nih.gov Interestingly, this same hydrogen bond has been found to enhance a different n→π* interaction that stabilizes the trans conformation of the peptide bond preceding the hyp residue. This results in the unusual combination of a Cγ-endo ring pucker and a high trans:cis peptide bond ratio. nih.gov

Comparative Conformational Studies with (2S,4R)-Hydroxyproline (Hyp)

The conformational properties of (2S,4S)-hydroxyproline (hyp) are best understood in comparison to its diastereomer, (2S,4R)-hydroxyproline (Hyp), which is the most common post-translational modification in animals and is essential for collagen stability. nih.gov

The fundamental difference lies in their opposing ring pucker preferences. The 4R-hydroxyl group in Hyp enforces a Cγ-exo pucker, which preorganizes the main chain torsion angles (φ, ψ) into a conformation suitable for the polyproline II-type helices that constitute the collagen triple helix. nih.gov Conversely, the 4S-hydroxyl group in hyp enforces a Cγ-endo pucker. nih.gov

This difference in pucker leads to distinct effects on peptide stability. While Hyp is known to dramatically increase the thermal stability of the collagen triple helix, hyp has a destabilizing effect when incorporated into collagen-like peptides. nih.govnih.gov Studies on model peptides have shown that replacing Hyp with its 4S diastereomer prevents stable triple-helix formation. nih.gov

Feature(2S,4S)-Hydroxyproline (hyp)(2S,4R)-Hydroxyproline (Hyp)
OH Group Configuration cis (relative to carboxyl group)trans (relative to carboxyl group)
Preferred Ring Pucker Cγ-endo (down)Cγ-exo (up)
Effect on Collagen Helix DestabilizingStabilizing
Key Intramolecular Interaction Transannular H-bond (OH···O=C)n→π* interaction (Oi-1···C'i)

Impact on Peptide Stability and Helical Structures (e.g., Collagen Triple Helix)

The distinct conformational preferences of (2S,4S)-hydroxyproline directly translate to its impact on the stability of secondary structures, most notably the collagen triple helix. The stability of collagen relies on the repeating Gly-X-Y sequence, where the X and Y positions are frequently occupied by proline and (2S,4R)-hydroxyproline, respectively. mdpi.com

The incorporation of (2S,4R)-Hyp in the Y position is a major stabilizing factor. nih.govmdpi.com In contrast, placing (2S,4S)-hyp in either the X or Y position has been shown to destabilize the collagen triple helix. nih.govnih.gov For example, the triple helix of a (hyp-Pro-Gly)15 peptide is less stable than that of (Pro-Pro-Gly)15, and a shorter (hyp-Pro-Gly)10 peptide fails to form a helix at all. nih.gov This destabilization occurs because the Cγ-endo pucker of hyp leads to inappropriate main-chain dihedral angles and potential steric clashes between adjacent strands of the triple helix. wisc.edu

Even when forced into a triple helix within a model peptide, crystallographic analysis shows that the majority of hyp residues adopt down puckers with unusually shallow angles to relieve steric hindrance. nih.gov This structural compromise underscores the inherent incompatibility of the hyp conformation with the canonical collagen triple helix structure.

Advanced Spectroscopic Techniques for Conformational Elucidation

A variety of advanced spectroscopic and analytical techniques are employed to determine the detailed conformational landscape of peptides containing (2S,4S)-hydroxyproline.

X-ray Crystallography: This technique provides high-resolution, solid-state structural information. It has been used to definitively show the Cγ-endo ring pucker in hyp-containing model compounds and to analyze the distorted conformations that hyp residues adopt when forced into a triple-helical structure. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for studying peptide conformation in solution. Measurements of 3J coupling constants can be used to determine the pyrrolidine ring pucker and main-chain torsion angles. nih.gov NMR is also used to determine the trans/cis ratio of prolyl amide bonds, which is influenced by the stereochemistry of the 4-substituent. wisc.edu

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is highly sensitive to the secondary structure of peptides and proteins. It has been used extensively to monitor the formation, stability, and melting temperature (Tm) of collagen triple helices. The technique allows for direct comparison of the stability of peptides containing (2S,4S)-hyp versus (2S,4R)-Hyp by measuring the temperature at which the helical structure unfolds. nih.govnih.gov

Density Functional Theory (DFT) Calculations: These quantum mechanical calculations are used to model the conformational energies of different ring puckers and to understand the electronic basis for the observed stereoelectronic effects, such as n→π* interactions and intramolecular hydrogen bonding. nih.govnih.gov

Infrared (IR) Spectroscopy: In specific applications, IR spectroscopy can probe interactions like hydrogen bonds and n→π* interactions, which manifest as subtle shifts in carbonyl stretching frequencies. rsc.org

Analytical and Characterization Methodologies in Research of 2s,4s Fmoc Hyp Bom Oh and Its Derivatives

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatography is an indispensable tool for the separation and analysis of (2S,4S)-Fmoc-hyp(bom)-OH and related peptide structures. crsubscription.com It functions by distributing the components of a mixture between a stationary phase and a mobile phase, allowing for effective separation based on differential interactions with these two phases. crsubscription.comiitg.ac.in

High-Performance Liquid Chromatography (HPLC) for Separation and Purity

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of Fmoc-protected amino acids and the peptides synthesized from them. nih.gov Given that the purity of the final peptide is directly influenced by the chemical and chiral purity of the building blocks, HPLC is essential for quality control. phenomenex.com Reversed-phase HPLC (RP-HPLC) is the most common mode used for these compounds. phenomenex.comnih.gov

In RP-HPLC, a nonpolar stationary phase, typically a C8 or C18 silica-based column, is used with a polar mobile phase. nih.gov Separation is achieved by eluting the sample with a gradient of increasing organic solvent concentration, usually acetonitrile, in an aqueous solvent containing an ion-pairing agent like trifluoroacetic acid (TFA). phenomenex.comnih.gov The hydrophobic Fmoc group strongly interacts with the stationary phase, providing good retention and allowing for excellent separation from more polar impurities. phenomenex.com Purity is determined by integrating the peak area of the main compound and comparing it to the total area of all detected peaks, with purities often exceeding 99% for commercially available Fmoc amino acids. nih.gov

Chiral HPLC is also employed to determine the enantiomeric purity, ensuring that the desired (2S,4S) stereochemistry is maintained and no racemization has occurred during synthesis. phenomenex.com Polysaccharide-based chiral stationary phases are effective for separating enantiomers of Fmoc-protected amino acids under reversed-phase conditions. phenomenex.com

Table 1: Typical HPLC Conditions for Analysis of Fmoc-Hydroxyproline Derivatives

Parameter Condition Source
Technique Reversed-Phase HPLC nih.gov
Stationary Phase C18 or C8 silica (B1680970) column nih.gov
Mobile Phase A Water with 0.1% (v/v) Trifluoroacetic Acid (TFA) nih.gov
Mobile Phase B Acetonitrile with 0.1% (v/v) Trifluoroacetic Acid (TFA) nih.gov
Gradient Linear gradient of increasing Mobile Phase B nih.gov
Detection UV at 220 nm or 254 nm phenomenex.com

| Flow Rate | 1.0 mL/min | phenomenex.com |

Thin-Layer Chromatography (TLC) for Reaction Progress

Thin-Layer Chromatography (TLC) is a rapid, inexpensive, and versatile method used for qualitatively monitoring the progress of chemical reactions, such as the synthesis or modification of this compound. crsubscription.commdpi.com The technique uses a stationary phase, commonly silica gel, coated on a glass or aluminum plate. amrita.edu

A small spot of the reaction mixture is applied to the plate, which is then placed in a chamber containing a suitable mobile phase (eluent). amrita.edu As the solvent moves up the plate by capillary action, it carries the components of the mixture at different rates depending on their polarity and interaction with the stationary phase. crsubscription.com For Fmoc-protected compounds, which are relatively nonpolar, solvent systems typically consist of a mixture of a moderately polar solvent (e.g., ethyl acetate) and a nonpolar solvent (e.g., hexanes). The separation is visualized by exposing the plate to ultraviolet (UV) light, under which the Fmoc group fluoresces, allowing for easy detection of the compound's spot. The reaction's progress is monitored by comparing the spot of the reaction mixture to the spots of the starting materials. The disappearance of the starting material spot and the appearance of a new product spot indicate the reaction is proceeding. The retention factor (Rf), the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is used to characterize the components. crsubscription.com

Table 2: Example TLC System for Monitoring Reactions of Fmoc-Amino Acids

Parameter Description Source
Stationary Phase Silica gel 60 F254 amrita.edu
Mobile Phase Ethyl acetate (B1210297) / Hexanes (e.g., 2:3 ratio) wiley-vch.de
Visualization UV light (254 nm) wiley-vch.de

| Typical Rf | Varies based on exact structure and mobile phase | bris.ac.uk |

Spectroscopic Characterization Methods

Spectroscopic methods are vital for elucidating the molecular structure and conformational details of this compound and its peptide derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural determination of organic molecules, including this compound. nih.gov Both one-dimensional (¹H and ¹³C NMR) and two-dimensional experiments are used to assign all proton and carbon signals in the molecule. wiley-vch.de

The ¹H NMR spectrum provides information on the chemical environment of each proton. Key signals include the aromatic protons of the Fmoc group (typically between 7.3 and 7.8 ppm), the benzyloxymethyl (Bom) protecting group protons, and the distinct protons of the 4-hydroxyproline (B1632879) ring. wiley-vch.descienceopen.com The coupling constants (J values) between adjacent protons help to determine the stereochemistry and conformation of the pyrrolidine (B122466) ring. nih.gov Due to the restricted rotation around the amide bond, it is common to observe two sets of signals (rotamers) for some protons at room temperature, which may coalesce into a single averaged signal at elevated temperatures. acs.orgnih.gov

The ¹³C NMR spectrum reveals the chemical shifts of all carbon atoms, including the carbonyl carbons of the Fmoc and carboxylic acid groups, the aromatic carbons, and the aliphatic carbons of the proline ring and protecting groups. wiley-vch.descienceopen.com

Table 3: Representative ¹H NMR Chemical Shift Assignments for an Fmoc-Hyp Derivative

Proton Representative Chemical Shift (δ, ppm) Multiplicity Source
Fmoc Aromatic 7.30 - 7.76 m wiley-vch.de
Proline Hα ~4.40 m nih.gov
Proline Hβ ~2.30 m wiley-vch.de
Proline Hγ ~2.20 m wiley-vch.de
Proline Hδ ~3.60 m wiley-vch.de

| Fmoc CH/CH₂ | 4.10 - 4.68 | m | wiley-vch.de |

Mass Spectrometry (MS) for Molecular Weight and Fragment Analysis

Mass Spectrometry (MS) is used to confirm the molecular weight and elemental composition of this compound. Electrospray ionization (ESI) is a common soft ionization technique that allows the molecule to be analyzed with minimal fragmentation, typically observing the protonated molecular ion [M+H]⁺ or other adducts like the sodium ion [M+Na]⁺. wiley-vch.de High-resolution mass spectrometry (HRMS) can determine the mass with high precision, which serves to confirm the molecular formula. acs.org

Tandem mass spectrometry (MS/MS) is employed to study the fragmentation patterns of the molecule. nih.gov For Fmoc-protected amino acids, a characteristic fragmentation pathway involves the loss of the Fmoc group through a McLafferty-type rearrangement. nih.gov The fragmentation of the remaining structure can provide further confirmation of the core amino acid and its modifications. This analysis is crucial for sequencing peptides that contain the modified hydroxyproline (B1673980) residue. nih.govresearchgate.net

Table 4: Expected ESI-MS Ions for this compound (C₂₈H₂₇NO₆)

Ion Description Calculated m/z
[M+H]⁺ Protonated Molecular Ion 474.1860
[M+Na]⁺ Sodium Adduct 496.1679

| [M-Fmoc+H]⁺ | Loss of Fmoc group | 252.1281 |

(Note: The table above is illustrative for a related compound, Fmoc-Hyp(Bzl)-OH, as specific data for the Bom derivative was not found in the provided search context. The principles remain the same.)

Circular Dichroism (CD) for Conformational Studies of Incorporated Peptides

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light. americanpeptidesociety.orgnih.gov It is an essential tool for analyzing the secondary structure of peptides in solution. americanpeptidesociety.org While CD is not used on the amino acid monomer itself, it is critical for studying the conformational impact of incorporating (2S,4S)-hydroxyproline derivatives into peptides, particularly in the context of collagen-like peptides (CLPs). researchgate.net

The incorporation of 4-hydroxyproline is known to be crucial for the stability of the collagen triple helix. researchgate.netwisc.edu This structure gives a characteristic CD spectrum with a positive peak of molar ellipticity around 225 nm and a strong negative peak near 200 nm. researchgate.netresearchgate.net By synthesizing peptides containing (2S,4S)-Hyp(Bom) (after deprotection of the Fmoc group and carboxyl terminus), researchers can use CD to assess whether the peptide adopts a stable triple-helical conformation. researchgate.net

Furthermore, thermal denaturation studies monitored by CD are used to determine the melting temperature (Tm) of the peptide, which is the temperature at which half of the structure is unfolded. nih.govnih.gov This provides a quantitative measure of the conformational stability. The effect of the Bom protecting group on the stability of the triple helix can be evaluated by comparing the Tm of the modified peptide to that of an unmodified control peptide. wisc.edu

Table 5: Characteristic CD Spectral Features for Collagen Triple Helices

Feature Wavelength (nm) Description Source
Positive Peak ~225 nm Characteristic of the polyproline II-like helix within the triple helix researchgate.net
Negative Peak ~198 - 205 nm Strong negative molar ellipticity researchgate.net

| Thermal Stability | Monitored at 225 nm | Decrease in signal with increasing temperature indicates unfolding | nih.gov |

Derivatization and Analogues of 2s,4s Fmoc Hyp Bom Oh for Specialized Research Applications

Stereoisomeric and Functionalized Hydroxyproline (B1673980) Analogues

The conformational properties of peptides are highly dependent on the stereochemistry and substitution of their constituent amino acids. nih.gov Hydroxyproline exists in several stereoisomeric forms, with (2S,4R)-hydroxyproline (Hyp) being the most common in collagen. wikipedia.org The introduction of substituents or alteration of stereochemistry on the pyrrolidine (B122466) ring can profoundly impact peptide stability and function.

For example, the naturally occurring regioisomers 3-hydroxy-L-proline (3-Hyp) and 4-hydroxy-L-proline (4-Hyp) have distinct and opposite effects on the stability of the collagen triple helix. While 4-Hyp is known to markedly increase conformational stability, 3-Hyp has been shown to be destabilizing, particularly when placed in the Yaa position of the repeating Xaa-Yaa-Gly sequence. wisc.edunih.gov This destabilization is attributed to unfavorable pyrrolidine ring puckering that leads to steric clashes. nih.gov

Functionalized analogues, such as fluorinated hydroxyprolines, are valuable tools for research. Fluorine substitution can induce strong stereoelectronic effects that enforce specific structural preferences in peptides. nih.govfigshare.com For instance, (2S,4R)- and (2S,4S)-perfluoro-tert-butyl 4-hydroxyproline (B1632879) have been synthesized and incorporated into peptides, exhibiting distinct conformational preferences and serving as sensitive probes for 19F NMR studies. figshare.comacs.org

Strategies for Introducing Novel Functional Groups via (2S,4S)-Hydroxyproline

(2S,4S)-Hydroxyproline serves as a versatile scaffold for introducing a wide range of chemical functionalities into peptides. A powerful strategy known as "proline editing" allows for the site-specific modification of a hydroxyproline residue after its incorporation into a peptide chain on a solid support. nih.gov

This technique involves synthesizing a peptide with an unprotected Fmoc-Hyp-OH, followed by the on-resin protection of the hydroxyl group (e.g., as a trityl ether). After completion of the peptide sequence, the temporary hydroxyl protecting group is selectively removed, exposing the hydroxyl for further modification. A multitude of reactions can then be performed on this free hydroxyl group, including:

Mitsunobu Reaction: To invert the stereochemistry from the trans (4R) to the cis (4S) configuration or to introduce various ether linkages. nih.gov

Acylation: To attach diverse functional groups, including hydrophobic moieties, amino acid side chains (mimicking lysine (B10760008) or aspartic acid), or reactive handles for bioconjugation. nih.gov

Oxidation: To convert the hydroxyl group to a ketone (4-oxoproline), which can serve as a precursor for other modifications. nih.gov

Substitution Reactions: By first converting the hydroxyl into a good leaving group (e.g., a sulfonate), a variety of nucleophiles can be introduced via SN2 reaction to generate a library of 4-substituted prolines. nih.gov

This on-resin derivatization strategy provides access to a vast number of functionalized proline analogues without the need for lengthy solution-phase synthesis of each individual building block. nih.gov

Comparison of Reactivity and Stability Profiles of Analogues in Peptide Synthesis

The reactivity and stability of hydroxyproline analogues and their protecting groups are critical considerations during peptide synthesis. The choice of protecting group directly impacts the synthetic strategy. For example, the high acid stability of the TBDPS group allows it to be retained while other acid-labile groups, such as tBu ethers, are removed. wikipedia.org Conversely, the TBDMS group can be cleaved under milder acidic conditions. organic-chemistry.org This differential stability is the basis for orthogonal protection schemes in complex syntheses. iris-biotech.de

The stability of the final peptide is heavily influenced by the nature of the hydroxyproline analogue itself. As noted, the stereochemistry of the hydroxyl group has a profound effect on the stability of collagen triple helices, with the (2S,4R) isomer being stabilizing and the (2S,3S) isomer being destabilizing. nih.gov This is due to the influence of the substituent on the pyrrolidine ring pucker and the resulting mainchain dihedral angles. Electron-withdrawing groups at the C4 position, such as the hydroxyl in 4-Hyp, favor a Cγ-exo ring pucker, which is pre-organized for the collagen helix structure. nih.gov

The reactivity of the hydroxyproline hydroxyl group can also be a factor. While O-acylation can sometimes occur as a side reaction during coupling, it is generally reversible under the basic conditions used for Fmoc removal. thieme-connect.de However, care must be taken as Nα-deprotection of an O-acylated hydroxyproline can risk O-to-N acyl migration. thieme-connect.de

Table 3: Compound Names Mentioned in the Article

Abbreviation/Common Name Full Chemical Name
(2S,4S)-Fmoc-hyp(bom)-OH (2S,4S)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-4-(benzyloxymethoxy)pyrrolidine-2-carboxylic acid
Fmoc-Hyp(tBu)-OH (2S,4R)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-4-(tert-butoxy)pyrrolidine-2-carboxylic acid
TBDMS tert-Butyldimethylsilyl
TBDPS tert-Butyldiphenylsilyl
Fmoc-Hyp(SO3-N+Bu4)-OH (2S,4R)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-4-(sulfooxy)pyrrolidinium, tetrabutylammonium (B224687) salt
TFA Trifluoroacetic acid
SPPS Solid-Phase Peptide Synthesis
Bom Benzyloxymethyl
tBu tert-Butyl
TMS Trimethylsilyl
TIPS Triisopropylsilyl
TBAF Tetra-n-butylammonium fluoride (B91410)
3-Hyp 3-Hydroxyproline

Emerging Research Frontiers and Future Perspectives

Integration of (2S,4S)-Fmoc-hyp(bom)-OH into Chemoenzymatic Syntheses

The synergy between chemical and enzymatic methodologies, known as chemoenzymatic synthesis, offers a powerful approach for constructing complex peptides and proteins. The incorporation of modified amino acids like (2S,4S)-hydroxyproline can introduce unique structural or functional elements. While specific examples detailing the chemoenzymatic incorporation of this compound are still emerging, the principles of this field suggest significant potential.

Enzymes such as ligases can be employed to couple peptide fragments, where one or more fragments contain synthetically introduced (2S,4S)-hydroxyproline. This strategy allows for the precise placement of this non-canonical amino acid within a larger polypeptide chain, a task that can be challenging for purely chemical or biological methods alone. The Bom protecting group on the hydroxyl function of the hydroxyproline (B1673980) residue is crucial for preventing unwanted side reactions during the chemical phases of the synthesis. Subsequent enzymatic ligation would then proceed, followed by the removal of the protecting groups to yield the final, modified protein.

Potential for Incorporating (2S,4S)-Hydroxyproline in Protein Engineering

The incorporation of proline analogs into recombinant proteins is a burgeoning area of protein engineering. nih.gov The stereochemistry of substituents on the proline ring significantly influences the local protein backbone conformation. rsc.org Specifically, 4S-substituted prolines, such as (2S,4S)-hydroxyproline, have a known propensity to favor the Cγ-endo ring pucker, which in turn can increase the population of the cis amide bond isomer. nih.gov This contrasts with the more common (2S,4R)-hydroxyproline, which favors a Cγ-exo pucker and a trans amide bond. nih.gov

This ability to modulate the cis/trans isomerism of the peptide bond is a powerful tool for protein engineers. By strategically replacing native proline residues with (2S,4S)-hydroxyproline, researchers can introduce localized conformational changes that may alter a protein's stability, folding kinetics, or interaction with other molecules. For instance, the introduction of a cis-favored residue could be used to stabilize a specific turn structure or to disrupt a pre-existing secondary structure element. While studies have shown successful incorporation of the (2S,4R) isomer, the ribosomal incorporation of the (2S,4S) isomer has proven more challenging, suggesting that the stereochemistry at the C4 position may be a critical determinant for successful translation. rsc.org

Table 1: Conformational Preferences of Proline Analogs

Proline Analog Predominant Ring Pucker Favored Amide Isomer
Proline Cγ-exo / Cγ-endo trans
(2S,4R)-Hydroxyproline (Hyp) Cγ-exo trans

Advanced Strategies for Macrocyclization and Constrained Peptide Design

Macrocyclization is a key strategy for transforming linear peptides into more stable and often more potent conformations. fao.org Constrained peptides and macrocycles offer the potential to mimic the bioactive conformations of larger proteins, making them attractive candidates for drug discovery. drugdiscoverychemistry.comdrugdiscoverychemistry.com The inclusion of conformationally defined amino acids like (2S,4S)-hydroxyproline can pre-organize the peptide backbone, facilitating efficient ring closure and stabilizing desired secondary structures within the macrocycle. nih.gov

The endo ring pucker preference of (2S,4S)-hydroxyproline can be exploited to induce specific turns in a peptide sequence, bringing the N- and C-termini into proximity for cyclization. This can lead to higher yields and greater purity of the final macrocyclic product. Furthermore, the presence of the hydroxyl group provides a handle for additional modifications or for forming intramolecular hydrogen bonds that can further stabilize the cyclic structure. The development of novel cyclization methodologies that are compatible with a wide range of functional groups, including the protected hydroxyl of this compound, is an active area of research. nih.gov

Computational Studies on (2S,4S)-Hydroxyproline Conformational Landscape

Computational methods are invaluable for understanding the conformational preferences of modified amino acids and for predicting their impact on peptide structure. nih.gov Density functional theory (DFT) and other molecular modeling techniques have been used to explore the conformational landscape of (2S,4S)-hydroxyproline. nih.gov These studies have confirmed that the endo ring pucker is energetically favored, a preference driven by stereoelectronic effects, specifically the gauche effect involving the electronegative 4S-substituent. nih.govnih.gov

Computational analyses have shown that 4S-substituted prolines tend to adopt more extended conformations compared to their 4R counterparts. nih.gov Furthermore, the δ conformation, which is characteristic of β-turns, has been identified as a preferred conformation for 4S-substituted prolines both computationally and crystallographically. nih.gov This predictive power allows for the rational design of peptides where the incorporation of (2S,4S)-hydroxyproline is intended to induce a specific turn or to stabilize a particular secondary structure.

Table 2: Torsional Angles of 4-Substituted Proline Derivatives

Derivative ϕ (°) ψ (°) Ring Pucker
4S-Hydroxyproline nitrobenzoate ~ -80 ~ 0 or 180 endo

Future Directions in Enhancing Peptide Synthesis Efficiency and Purity

The demand for synthetic peptides in research and therapeutics continues to drive innovations in solid-phase peptide synthesis (SPPS). The use of modified amino acids like this compound presents unique challenges and opportunities for improving synthesis efficiency and purity. gyrosproteintechnologies.com Future advancements are likely to focus on several key areas.

The development of novel coupling reagents and protocols that minimize racemization and other side reactions during the incorporation of sterically demanding or conformationally constrained amino acids is a primary goal. researchgate.net Additionally, optimizing deprotection and cleavage conditions to ensure the integrity of the peptide and any protecting groups, such as the Bom group, is crucial. The rise of automated synthesis platforms offers the potential for high-throughput optimization of reaction conditions, leading to faster and more reliable synthesis of complex peptides. interanalyt.ru Furthermore, advances in purification techniques, such as improved HPLC column chemistries and multidimensional chromatography, will be essential for isolating the target peptide to the high purity required for many applications. gyrosproteintechnologies.com

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing (2S,4S)-Fmoc-hyp(bom)-OH, and how is Fmoc group stability ensured during hydrogenolysis?

  • The synthesis involves hydrogenolysis of intermediates under controlled conditions. For example, Pd/C is used in an inert Ar atmosphere followed by H₂ exposure to reduce benzyl esters while monitoring via TLC to prevent Fmoc deprotection. Purification via silica gel chromatography ensures high purity .

Q. How should this compound be stored to maintain stability, and what are the recommended handling protocols?

  • Store at room temperature in a dry, ventilated environment, protected from light. Use gloves and eye protection to avoid skin/eye contact. Ensure containers are tightly sealed to prevent moisture absorption, which can degrade the compound .

Q. What solvent systems are optimal for dissolving this compound in peptide synthesis?

  • For in vitro studies, dissolve in DMSO or DMF (10–50 mM stock solutions). Ensure clarity by vortexing and sequential solvent addition. Avoid aqueous buffers unless coupled with activating agents like HATU or PyBroP .

Advanced Research Questions

Q. How does the 4S stereochemistry of this compound influence peptide backbone conformation and β-turn formation?

  • X-ray crystallography shows that 4S stereochemistry induces an endo ring puckering and extended (φ, ψ) angles (−60°, +120°), promoting Type II/VIa β-turns. This contrasts with 4R derivatives, which adopt compact conformations favoring Type I β-turns. Such stereochemical effects are critical for designing peptides with specific secondary structures .

Q. What strategies mitigate low coupling efficiency when incorporating this compound into sterically hindered peptide sequences?

  • Use high-efficiency coupling reagents (e.g., PyBroP with DIEA) at 0°C to minimize racemization. Pre-activate the amino acid for 5–10 minutes before adding to the resin-bound peptide. For stubborn couplings, extend reaction times to 2–4 hours and monitor by Kaiser test .

Q. How can conflicting HPLC purity data for this compound batches be resolved?

  • Contradictions may arise from residual TFA (post-cleavage) or solvent impurities. Repurify via reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/ACN gradient). Validate purity using orthogonal methods: MALDI-TOF MS for molecular weight confirmation and ¹H-NMR to assess stereochemical integrity .

Q. Why does this compound exhibit variable solubility in solid-phase peptide synthesis (SPPS), and how is this addressed?

  • Solubility depends on the bom (benzyloxymethyl) protecting group’s hydrophobicity. Add 0.1 M HOBt or Oxyma Pure to the coupling mixture to improve solvation. For problematic sequences, switch to polar aprotic solvents like NMP or use microwave-assisted synthesis at 50°C .

Methodological Considerations

Q. How is the tert-butyl ether deprotection of this compound optimized to avoid side reactions?

  • Use TFA:DCM (95:5, v/v) for 1–2 hours at 0°C to cleave tert-butyl groups while minimizing bom group cleavage. Quench with cold diethyl ether and lyophilize to recover the product. Monitor by LC-MS to confirm complete deprotection .

Q. What analytical techniques are recommended for characterizing this compound and its peptide derivatives?

  • Purity : RP-HPLC (C18, 220 nm detection).
  • Identity : High-resolution MS (ESI-TOF or Q-TOF) and ¹³C-NMR for stereochemical confirmation.
  • Conformation : Circular dichroism (CD) spectroscopy for secondary structure analysis .

How do competing n→π interactions in this compound affect its conformational dynamics in peptides?*

  • The bom group’s ether oxygen participates in n→π* interactions with adjacent carbonyls (distance: ~2.8 Å), stabilizing trans-amide bonds (ω = 180°). This reduces cis-isomer formation, enhancing peptide rigidity. MD simulations can quantify these effects .

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